molecular formula C21H17ClN4O2 B11665639 2-chloro-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]benzamide

2-chloro-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]benzamide

Cat. No.: B11665639
M. Wt: 392.8 g/mol
InChI Key: RATXQNGWNOVJQZ-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Benzotriazole Intermediate: The synthesis begins with the preparation of the benzotriazole intermediate. This can be achieved by reacting o-phenylenediamine with sodium nitrite in the presence of an acid to form the benzotriazole ring.

    Substitution Reaction: The benzotriazole intermediate is then subjected to a substitution reaction with 4-ethoxyaniline to introduce the ethoxyphenyl group at the 2-position of the benzotriazole ring.

    Chlorination: The resulting compound is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 2-position of the benzamide moiety.

    Amidation: Finally, the chlorinated compound is reacted with benzoyl chloride to form the desired 2-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chloro group.

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

2-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

    Industrial Chemistry: The compound is utilized as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by:

    Inhibition of Enzymes: The compound may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

    DNA Intercalation: It may intercalate into DNA, disrupting the replication process and leading to anticancer effects.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-ethoxyphenyl)-5-(methylthio)benzamide
  • 4-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide

Comparison

Compared to similar compounds, 2-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is unique due to its specific substitution pattern and the presence of both benzotriazole and benzamide moieties

Properties

Molecular Formula

C21H17ClN4O2

Molecular Weight

392.8 g/mol

IUPAC Name

2-chloro-N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]benzamide

InChI

InChI=1S/C21H17ClN4O2/c1-2-28-16-10-8-15(9-11-16)26-24-19-12-7-14(13-20(19)25-26)23-21(27)17-5-3-4-6-18(17)22/h3-13H,2H2,1H3,(H,23,27)

InChI Key

RATXQNGWNOVJQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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